4-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
While the specific synthesis process for “4-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is not available, similar compounds such as hydrazine-coupled pyrazoles have been synthesized . The synthesis of these compounds often involves intermediate derivatization methods .Molecular Structure Analysis
The molecular structure of similar compounds is often verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
Heterocyclic Synthesis and Functionalization Reactions
The compound's utility in heterocyclic synthesis is evidenced by research into thiophenylhydrazonoacetates, which demonstrates the compound's role in generating a variety of nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic compounds including pyrazoles, isoxazoles, and pyridines (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another study showcases the compound's involvement in reactions with active methylenes, yielding novel thiophene and pyridine derivatives, further underscoring its significance in the synthesis of heterocyclic frameworks (Mohareb, Sherif, Habashi, Abdel‐Sayed, & Osman, 1995).
Biological Activity Screening
Pyrazolopyridine derivatives, synthesized via Friedländer condensation, exhibit moderate to good antibacterial activity against various strains, highlighting the compound's potential as a basis for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011). Furthermore, a study on pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggests their significant therapeutic potential, demonstrating the compound's versatility in contributing to the development of novel treatments for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Properties
IUPAC Name |
4-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-5-15(22-10-11)16(21)18-7-12-3-4-14(17-6-12)13-8-19-20(2)9-13/h3-6,8-10H,7H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIXYFNEAMIWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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